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Compound of Interest

Compound Name: Z-LRGG-AMC TFA

CAS No.: 167698-68-2

Cat. No.: B611960

Get Quote

Executive Summary
Z-Leu-Arg-Gly-Gly-AMC (Z-LRGG-AMC) is a synthetic, fluorogenic tetrapeptide substrate

designed to profile the activity of specific deubiquitinating enzymes (DUBs) and viral proteases.

[1] It functionally mimics the C-terminal Leu-Arg-Gly-Gly motif of ubiquitin, serving as a minimal

recognition element for enzymes such as UCH-L1, UCH-L3, and the SARS-CoV-2 Papain-like

protease (PLpro).[1]

Unlike full-length Ubiquitin-AMC (Ub-AMC), which relies on extensive protein-protein surface

interactions for high-affinity binding, Z-LRGG-AMC relies solely on the active site cleft

recognition of the C-terminal tetrapeptide.[1] This makes it a cost-effective, high-throughput tool

for inhibitor screening, though it typically exhibits higher

values than its full-length protein counterparts.[1]

Molecular Architecture & Photophysics[1]
Chemical Structure
The substrate consists of three distinct functional modules:
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N-terminal Cap (Z): A Benzyloxycarbonyl (Cbz or Z) group protects the N-terminus,

mimicking the peptide backbone continuity and preventing degradation by non-specific

aminopeptidases.[1]

Recognition Motif (LRGG): The Leucine-Arginine-Glycine-Glycine sequence.[1] This specific

arrangement fits into the S4-S3-S2-S1 pockets of the protease active site.[1]

Note: The terminal Gly-Gly motif is critical; the scissile bond is located immediately after

the C-terminal Glycine.

Fluorophore (AMC):7-Amino-4-methylcoumarin.[1][2][3][4][5] In the intact substrate, the AMC

is amide-linked to the carboxyl group of the C-terminal glycine.

Photophysical Mechanism (The "Turn-On" Effect)
The assay relies on the electronic modification of the AMC fluorophore upon cleavage.

Intact Substrate (Quenched State): When AMC is amide-linked (as in Z-LRGG-AMC), its

electron resonance is restricted by the electron-withdrawing nature of the amide bond.[1]

This results in a significant hypsochromic shift (blue shift) in absorption and a drastically

reduced quantum yield at the detection wavelengths.

Cleaved Product (Fluorescent State): Hydrolysis releases free AMC (7-amino-4-

methylcoumarin).[1][2] The restoration of the free amine allows for full electron

delocalization, shifting the excitation maximum to ~360-380 nm and the emission maximum

to ~440-460 nm.

Data Summary: Spectral Properties

State
Excitation Max (

)

Emission Max (

)

Relative
Fluorescence

Intact (Substrate) ~330-340 nm ~390 nm (Weak)
< 1% (at 460nm

detection)

Cleaved (Free AMC) 360-380 nm 440-460 nm 100% (High Signal)
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Mechanism of Action
The mechanism involves the recognition of the LRGG motif by the protease's S1-S4 pockets,

followed by nucleophilic attack on the amide bond linking Glycine to AMC.

Mechanistic Pathway (DOT Visualization)[1]
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Figure 1: Enzymatic hydrolysis pathway of Z-LRGG-AMC.[1] The critical detection event is the

release of the AMC leaving group.

Target Specificity & Biological Context[1][6]
While Z-LRGG-AMC is often termed a "universal" DUB substrate, this is inaccurate.[1] Its

specificity is driven by the enzyme's requirement for the C-terminal Ubiquitin tail.
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Target Enzyme Biological Role
Substrate
Suitability

Kinetic Insight

SARS-CoV-2 PLpro
Viral Replication /

Immune Evasion
High

PLpro specifically

recognizes the LXGG

motif.[1] Z-LRGG-

AMC is the gold

standard for HTS of

PLpro inhibitors.[1]

UCH-L1 / UCH-L3
Neuronal Ubiquitin

Recycling
Moderate to High

UCH enzymes prefer

small leaving groups.

[1] Z-LRGG-AMC is

often processed

efficiently, though

is higher than Ub-

AMC.[1]

USP Family (e.g.,

USP7)
Deubiquitination Low / Variable

Many USPs require

the globular body of

Ubiquitin for allosteric

activation. Z-LRGG-

AMC is often a poor

substrate for these

enzymes compared to

Ub-AMC.[1]

Experimental Protocol: Kinetic Assay
Expert Insight: DUBs are Cysteine proteases. Their active sites are highly susceptible to

oxidation. The inclusion of a reducing agent (DTT or TCEP) in the buffer is mandatory for

activity.

Reagents & Preparation[1][7][8]
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.5 mM EDTA.[1]

Reducing Agent: 1-5 mM DTT (Prepare fresh; do not store dilute DTT for long periods).
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Substrate Stock: 10 mM Z-LRGG-AMC in 100% DMSO. Store at -20°C, desiccated.

Enzyme Stock: Recombinant PLpro or UCH-L1 (diluted in assay buffer on ice).

Workflow (DOT Visualization)
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Figure 2: Step-by-step kinetic assay workflow for high-throughput screening.

Step-by-Step Methodology
Buffer Preparation: Mix HEPES, BSA, and EDTA. Add DTT immediately prior to the

experiment.
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Enzyme Dispensing: Add 20-40 µL of Enzyme solution (final conc. 5-100 nM depending on

specific activity) to the wells of a black, flat-bottom microplate.

Compound Addition (Optional): If testing inhibitors, add 1-2 µL of compound (DMSO stock).

Incubate for 30 minutes at room temperature (25°C) or 37°C.

Substrate Initiation: Dilute Z-LRGG-AMC stock to 2X working concentration (typically 20-100

µM) in Assay Buffer. Add equal volume to the wells to start the reaction.

Critical: Keep final DMSO concentration < 2% to avoid enzyme denaturation.

Measurement: Immediately place in a fluorescence plate reader.

Mode: Kinetic.[6][7]

Excitation: 380 nm.[8][9]

Emission: 460 nm.[8][7][9][10]

Duration: 30-60 minutes.

Data Analysis & Troubleshooting
Calculating Activity[1][3][5][10][13][14]

Slope Calculation: Plot Relative Fluorescence Units (RFU) vs. Time (min). Determine the

slope (

) of the linear portion of the curve (usually the first 10-20 minutes).[1]

AMC Standard Curve: To convert RFU to molar velocity (

), generate a standard curve using free AMC (0 to 10 µM) in the exact same assay buffer.

[1]

Troubleshooting Matrix
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Issue Probable Cause Corrective Action

High Background

Fluorescence

Free AMC contamination in

substrate stock.[1]

Check substrate purity. Store

stock at -80°C.

Non-Linear Progress Curves
Substrate depletion or Enzyme

instability.[1]

Reduce enzyme concentration.

Ensure BSA is present to

prevent surface adsorption.

No Activity
Oxidation of active site

Cysteine.

Fresh DTT is non-negotiable.

Ensure pH is ~7.5.

Inner Filter Effect
Substrate concentration too

high (>100 µM).[1]

Z-LRGG-AMC absorbs at 330-

360nm.[1] If

, correct for inner filter effect or

use lower concentrations.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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